Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15/h9-11H,4-8H2,1-3H3/t9-,10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJLRLCPFXEUBD-DCAQKATOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2CC1CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes a cyclopenta[b]pyrrole moiety. Its chemical formula is , with a molecular weight of approximately 320.26 g/mol. The presence of the bromomethyl group introduces halogen functionality that may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar bicyclic structures often exhibit diverse biological activities including:
- Antitumor Activity : Compounds derived from cyclopenta[b]pyrroles have shown potential in inhibiting cancer cell proliferation. For instance, related structures have been tested against various cancer cell lines with promising results in cytotoxicity assays .
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against bacteria and fungi. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways .
- Immunosuppressive Effects : Certain pyrrole derivatives are noted for their immunosuppressive properties, potentially useful in managing autoimmune diseases or in transplant medicine .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrole-based compounds act as enzyme inhibitors. This can lead to the modulation of key metabolic pathways relevant to cancer progression or infection .
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication and transcription processes .
- Receptor Binding : The compound may interact with specific cellular receptors (e.g., P-glycoprotein), influencing drug transport and metabolism .
Antitumor Activity
A study evaluated the cytotoxic effects of related cyclopenta[b]pyrrole compounds on various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated IC50 values ranging from 0.03 µM to 1.7 µM depending on the structural modifications made to the parent compound .
Antimicrobial Studies
Research has shown that derivatives of this class exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
Data Summary Table
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate has been reported using various methods that emphasize green chemistry principles. For instance, the use of eco-friendly solvents and reagents is critical in its preparation. The structural characterization typically involves techniques such as NMR spectroscopy and X-ray crystallography to confirm the stereochemistry and molecular arrangement.
Table 1: Synthesis Methods Overview
| Method | Description | Reference |
|---|---|---|
| Eco-friendly synthesis | Utilizes green solvents and reagents | |
| NMR Spectroscopy | Confirms molecular structure | |
| X-ray Crystallography | Determines precise atomic arrangement |
Research indicates that compounds related to cyclopenta[b]pyrroles exhibit a range of biological activities. The specific compound this compound has shown promise in pharmacological studies.
Case Study: Anticancer Activity
In a study examining the anticancer properties of cyclopenta[b]pyrrole derivatives:
- The compound exhibited cytotoxic effects against various cancer cell lines.
- Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
This highlights its potential as a lead compound in developing new anticancer therapies.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Mechanism | Activates caspase pathways |
Medicinal Chemistry Applications
The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents. Its ability to serve as a building block for more complex molecules is particularly noteworthy in the context of drug design.
Potential Drug Development
The compound's derivatives are being explored for:
- Antimicrobial properties.
- Anti-inflammatory effects.
These applications are under investigation as part of broader efforts to develop novel therapeutics targeting unmet medical needs.
Material Science Applications
Beyond medicinal chemistry, there is growing interest in the application of this compound in material science. Its unique properties may allow it to be used in:
- Polymer chemistry: As a monomer or additive to enhance material properties.
- Nanotechnology: In the creation of nanostructured materials for electronics or drug delivery systems.
Table 3: Material Science Applications
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl moiety undergoes nucleophilic substitution (SN2) reactions with various nucleophiles, forming C–N, C–O, or C–S bonds. Reaction outcomes depend on solvent polarity, temperature, and catalyst presence.
| Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| NaN₃ | Azide derivative | DMF, 60°C, 12 h | 85–90 | |
| KSCN | Thiocyanate derivative | Acetone, reflux, 6 h | 78 | |
| Amines (R–NH₂) | Secondary amines | CH₂Cl₂, Et₃N, rt, 24 h | 65–75 |
Mechanistic Notes :
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states.
-
Steric hindrance from the bicyclic system slows reaction kinetics compared to linear analogs.
Deprotection of the tert-Butyl Ester
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine, a critical step in medicinal chemistry applications.
| Acid | Conditions | Product | Yield (%) |
|---|---|---|---|
| HCl (4 M in dioxane) | rt, 3 h | Cyclopenta[b]pyrrole amine | 95 |
| TFA/CH₂Cl₂ | 0°C → rt, 2 h | Amine trifluoroacetate salt | 90 |
Key Applications :
-
Deprotection enables further functionalization, such as peptide coupling or metal-catalyzed cross-couplings .
Cross-Coupling Reactions
The bromomethyl group participates in transition-metal-catalyzed couplings, enabling C–C bond formation.
| Reaction Type | Catalyst System | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | Biaryl derivative | 70 |
| Heck | Pd(OAc)₂, PPh₃ | DMF, 100°C, 24 h | Alkenylated product | 60 |
Challenges :
-
Steric bulk from the bicyclic system reduces catalytic efficiency compared to planar substrates.
Ring-Opening and Functionalization
The cyclopenta[b]pyrrole core undergoes ring-opening under strong basic or reductive conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 8 h | Diol intermediate | Polycyclic alkaloid synthesis |
| Na/NH₃ | –33°C, 1 h | Reduced pyrrolidine derivative | Bioactive molecule precursor |
Cycloaddition Reactions
The electron-rich pyrrole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| DMAD | Toluene, 110°C, 48 h | Tricyclic adduct | 55 |
| Nitrile oxide | CH₂Cl₂, rt, 24 h | Isoxazoline-fused derivative | 60 |
Biological Activity and Pharmacological Relevance
Derivatives of this compound exhibit arginase inhibitory activity (IC₅₀: 0.1–100 nM) , achieved through:
-
Coordination to manganese ions in the arginase active site.
Stability and Reaction Optimization
Preparation Methods
Reduction and Protection Strategies in Precursor Synthesis
The synthesis of tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate often begins with the preparation of key intermediates, such as 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. Patent literature describes the reduction of this dione to 2,3,3a,4,7,7a-hexahydro-1H-isoindole using agents like lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide complex (BH₃·SMe₂) in anhydrous tetrahydrofuran (THF) or diethyl ether. These conditions achieve yields of 78–85%, with LiAlH₄ offering superior selectivity for the amine product.
Subsequent protection of the amine group is critical to prevent unwanted side reactions during downstream steps. The use of tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP) provides tert-butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate in >90% yield. This intermediate’s stability under acidic and oxidative conditions makes it ideal for subsequent functionalization.
Oxidation and Cyclization Techniques
Oxidation of the Boc-protected intermediate to pyrrolo diacetic acid derivatives is a pivotal step. Patent data highlights the use of potassium permanganate (KMnO₄) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This combination facilitates the oxidation of the cyclohexene moiety to a diacid structure while preserving the Boc group. Reaction conditions typically involve aqueous acetone at 0–5°C, yielding 2,2'-(1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid in 65–72% purity.
Cyclization to form the bicyclic core employs acetic anhydride as both solvent and dehydrating agent. Weak bases like sodium acetate (NaOAc) promote intramolecular esterification, forming the cyclopenta[b]pyrrole skeleton. X-ray crystallography confirms that this step proceeds with retention of stereochemistry at the 3aS and 6aS positions.
Introduction of the bromomethyl group at the C2 position requires precise control to avoid over-bromination. Source details a radical bromination approach using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). Under reflux conditions (80°C), this method achieves 55–60% conversion to the brominated product, with minor amounts of dibrominated byproducts (<5%).
Alternative electrophilic bromination using bromine (Br₂) in DCM at −20°C has been reported, though this method suffers from lower selectivity (40–50% yield) due to competing ring bromination. Comparative studies indicate that radical bromination with NBS offers superior regioselectivity for the methyl group, particularly when steric hindrance from the Boc group directs the reaction.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the major synthetic routes discussed:
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amine Reduction | LiAlH₄ in THF | 0°C, 4 h | 85 | 95 |
| Boc Protection | Boc₂O, DMAP in DCM | RT, 12 h | 92 | 99 |
| Oxidation | KMnO₄, TBAB in acetone/H₂O | 0–5°C, 8 h | 68 | 72 |
| Cyclization | Ac₂O, NaOAc | 120°C, 3 h | 75 | 88 |
| Bromination (Radical) | NBS, AIBN in CCl₄ | 80°C, 6 h | 58 | 90 |
| Enzymatic Resolution | Lipase PS-IM in TBME | 30°C, 72 h | 45 | 98 ee |
Radical bromination and enzymatic resolution emerge as critical bottlenecks due to moderate yields and extended reaction times. Patent routes prioritizing Boc protection early in the synthesis demonstrate higher overall efficiency (cumulative yield: 32–38%) compared to late-stage bromination approaches (cumulative yield: 18–22%).
Q & A
Q. What are common synthetic routes for preparing this bicyclic pyrrolidine derivative, and how can intermediates be purified?
The compound is typically synthesized via multi-step protocols involving cyclopenta[b]pyrrole scaffold construction, bromomethylation, and tert-butyl carbamate protection. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed to introduce aryl/heteroaryl groups to the bicyclic core, as seen in analogous tert-butyl cyclopenta[c]pyrrole syntheses . Purification often uses flash column chromatography (e.g., 0–10% EtOAc/hexanes) to isolate intermediates, with yields >90% achievable under optimized conditions .
Q. How is the stereochemical integrity of the (2S,3aS,6aS) configuration verified during synthesis?
Chiral HPLC or polarimetry can confirm enantiopurity, while NOESY or X-ray crystallography validates the relative stereochemistry. For example, tert-butyl cyclopenta[c]pyrrole derivatives were characterized via -NMR coupling constants (e.g., δ 3.85–3.42 ppm for protons on the bicyclic system) and -NMR to confirm ring junction stereochemistry .
Q. What safety precautions are critical when handling the bromomethyl group in this compound?
The bromomethyl moiety is a potent alkylating agent and requires strict controls:
- Use gloves, eye protection, and fume hoods.
- Avoid heat/sparks (P210) and ensure proper ventilation (P201/P202) .
- Quench residual bromide with aqueous sodium thiosulfate post-reaction.
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the bromomethyl group at the 2-position?
Key factors include:
- Temperature control : Bromination at −20°C minimizes side reactions (e.g., HBr elimination).
- Solvent selection : Dichloromethane or DMF stabilizes intermediates without competing nucleophilicity.
- Stoichiometry : Use 1.2–1.5 equiv of N-bromosuccinimide (NBS) to avoid overhalogenation.
- Radical initiators : AIBN (0.1 equiv) enhances regioselectivity in radical bromination .
Q. What analytical methods resolve contradictions in NMR data for diastereomeric byproducts?
- 2D NMR : - COSY and HSQC distinguish overlapping signals in diastereomers.
- Chiral derivatization : React with Mosher’s acid chloride to amplify chemical shift differences in -NMR.
- Crystallography : Single-crystal X-ray analysis provides unambiguous stereochemical assignment, as demonstrated for tert-butyl cyclopenta[c]pyrrole derivatives .
Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitutions?
The bromomethyl group acts as a "flexible handle" for:
- Alkylation : React with amines (e.g., piperazine) in DMF at 60°C to form quaternary ammonium salts.
- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh) (5 mol%) and NaCO (2 M) in DME/HO (3:1) at 80°C .
- Elimination risks : Base-sensitive conditions (e.g., DBU) may trigger β-hydride elimination; use milder bases like KCO for stability.
Q. What strategies mitigate epimerization during deprotection of the tert-butyl carbamate?
- Acid choice : TFA in CHCl (1:1 v/v) at 0°C minimizes racemization vs. HCl/dioxane .
- Short reaction times : Limit to 3 hours with TFA, as prolonged exposure increases epimerization risk .
- In situ monitoring : Use LC-MS to track carbamate cleavage and terminate the reaction at >95% conversion.
Methodological Challenges and Solutions
Q. How to address low reproducibility in cyclopenta[b]pyrrole ring formation?
Q. What computational tools predict regioselectivity in bromomethyl functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
